molecular formula C7H5BrCl2 B1311648 2,4-Dichlorobenzyl bromide CAS No. 20443-99-6

2,4-Dichlorobenzyl bromide

Cat. No. B1311648
CAS RN: 20443-99-6
M. Wt: 239.92 g/mol
InChI Key: RGLQSFFFIREZFV-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl bromide is a chemical compound with the molecular formula C7H5BrCl2 . It is used in the preparation of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl bromide involves various chemical reactions. One of the methods includes the use of a NaBrO3/HBr bromine generator in continuous flow mode. The bromine generator is optimized for efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor.


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzyl bromide consists of a benzene ring with two chlorine atoms and one bromomethyl group attached to it . The exact mass of the molecule is 237.89517 g/mol .


Chemical Reactions Analysis

2,4-Dichlorobenzyl bromide undergoes various chemical reactions. For instance, it can be used in the preparation of potent epoxide hydrolase inhibitors . It has also been used in the synthesis of anti-HIV drugs based on diaryltriazine (DATA) analogues .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl bromide has a molecular weight of 239.92 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 260.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 48.7±0.3 cm3 and a polar surface area of 0 Ų .

Scientific Research Applications

Field

Organic Chemistry

Application

2,4-Dichlorobenzyl Bromide is used as a reagent in organic synthesis . It is used in the preparation of various organic compounds .

Method of Application

The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with a suitable nucleophile, under conditions that allow for nucleophilic aromatic substitution .

Results

The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the details of the individual reactions .

Use in Photochemical Benzylic Bromination

Field

Photochemistry

Application

2,4-Dichlorobenzyl Bromide has been used in the development of photochemical benzylic brominations . This process is important for the synthesis of benzyl bromides, which are key building blocks in the pharmaceutical, agrochemical, and materials industries .

Method of Application

The bromination reaction was carried out using a NaBrO3/HBr bromine generator in continuous flow mode . Optimization of the bromine generator enabled highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .

Results

The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

Use in Synthesis of Methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and Methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate

Field

Organic Chemistry

Application

2,5-Dichlorobenzyl bromide, a compound similar to 2,4-Dichlorobenzyl bromide, has been used in the synthesis of methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate .

Method of Application

The specific methods of application are not detailed in the source, but it involves the chemoselective alkylation of the hydroxyl group of the corresponding ester .

Results

The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the details of the individual reactions .

Use in Pharmaceutical Products

Field

Pharmaceuticals

Application

While not directly an application of 2,4-Dichlorobenzyl bromide, its derivative 2,4-Dichlorobenzyl alcohol is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Method of Application

The specific methods of application are not detailed in the source, but it involves the conversion of 2,4-Dichlorobenzyl bromide to 2,4-Dichlorobenzyl alcohol, which is then used in the formulation of these lozenges .

Results

The outcomes of these applications would be the production of effective throat lozenges .

Use in Photochemical Benzylic Dibromination

Field

Photochemistry

Application

2,4-Dichlorobenzyl Bromide has been used in the development of photochemical benzylic dibrominations . This process is important for the synthesis of dibrominated benzyl bromides, which are key building blocks in the pharmaceutical, agrochemical, and materials industries .

Method of Application

The dibromination reaction was carried out using a NaBrO3/HBr bromine generator in continuous flow mode . Optimization of the bromine generator enabled highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .

Results

The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

Use in Photocatalytic Oxidative Bromination

Field

Photocatalysis

Application

2,4-Dichlorobenzyl Bromide has been used in the development of photocatalytic oxidative bromination . This process is important for the synthesis of brominated benzyl bromides, which are key building blocks in the pharmaceutical, agrochemical, and materials industries .

Method of Application

The specific methods of application are not detailed in the source, but it involves the use of a photocatalyst and a suitable light source .

Results

The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the details of the individual reactions .

Safety And Hazards

2,4-Dichlorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

1-(bromomethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLQSFFFIREZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450963
Record name 2,4-dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzyl bromide

CAS RN

20443-99-6
Record name 2,4-Dichlorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20443-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,4-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask fitted with a Teflon magnetic stirrer was added 2,4-dichlorotoluene (Aldrich) (14.4 g, 90 mmol) in 300 mL glacial acetic acid. To this was added sodium bromide (9.4 g, 92 mmol) and anhydrous ceric ammonium nitrate (100 g, 182 mmol) and the reaction mixture was heated at 80° C. for 2.5 h. The reaction mixture was then poured into 1000 g of ice and water. The slurry was extracted with ether (3×200 mL) and the combined ether layers were washed with saturated aqueous sodium bicarbonate. The organic layer was dried over MgSO4, filtered, and the solvent removed under reduced pressure. The crude product was chromatographed by flash column chromatography on silica gel (eluted with 100% hexanes) and the desired product obtained. 1H-NMR 500 MHz (CDCl3): δ 4.58 (s, 2H), 7.28 (m, 1H), 7.43 (m, 2H),
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
S Sreenivasa, KE ManojKumar, HC Anitha… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C18H20Cl2N2O2S, the piperazine ring adopts a chair conformation. The dihedral angle between the sulfonyl-bound benzene ring and the best-fit plane through …
Number of citations: 2 scripts.iucr.org
K Hayashi - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
It has already been reported"? that amino acids were obtained in a good yield from alkylmalonic acid by the Schmidt reaction. This paper deals with the synthesis of phenylalanine …
Number of citations: 1 www.jstage.jst.go.jp
EL ELIEL, TN FERDINAND… - The Journal of Organic …, 1954 - ACS Publications
Evidence was adduced that the reaction proceeds in two stages of which the first is the alkylation of the amine by the ester to give thequaternary ammonium salt RCOO~ C6H6CH2N (…
Number of citations: 37 pubs.acs.org
C Ni, Y Li, Z Ni, Q Meng - Journal of Coordination Chemistry, 2004 - Taylor & Francis
A new ion-pair complex, [DiClBzMePy][Ni(mnt) 2 ] (1) ([DiClBzMePy] + = 1−(2′4′-dichlorobenzyl)-3-methylpyridinium; mnt 2− = maleonitriledithiolate), has been prepared. The anion …
Number of citations: 4 www.tandfonline.com
S Jew, BS Jeong, JH Lee, MS Yoo, YJ Lee… - The Journal of …, 2003 - ACS Publications
Systematic investigations to develop an efficient enantioselective synthetic method for α-alkyl-alanine by catalytic phase-transfer alkylation were performed. The alkylation of 2-naphthyl …
Number of citations: 77 pubs.acs.org
GP Campbell - 1966 - researchworks.creighton.edu
The purpose of this investigation was to determine the rates of solvolysis of 2, 4-dicarbomethoxybenzyl bromide and 2. 4-dicyanobenzyl bromide at 45 C. and the rates of solvolysis of …
Number of citations: 0 researchworks.creighton.edu
BP Bandgar, SV Bettigeri - Monatshefte für Chemie/Chemical Monthly, 2004 - Springer
A simple, mild, and high yielding procedure for the halogenation of allylic and benzylic alcohols using a combination of SOCl 2 , benzotriazole, and potassium halides in DMF is …
Number of citations: 17 link.springer.com
J Zhang, T Li, JY Liang, LS Chen, YY Zeng… - Journal of Molecular …, 2020 - Elsevier
A new organic hybrid material, 2,4-dichlorobenzyl triphenylphosphinium picrate, [2Cl4ClBzTPP][PIC](1), has been grown by slow evaporation solution growth technique, and …
Number of citations: 5 www.sciencedirect.com
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl) purines was synthesized and tested for antirhinovirus activity. Most of the compounds were synthesized …
Number of citations: 48 pubs.acs.org
Ö Özel Güven, M Bayraktar, SJ Coles… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H15Cl2N3O2, the benzotriazole ring system is approximately planar [maximum deviation = 0.018 (2) Å] and its mean plane is oriented at dihedral angles of …
Number of citations: 8 scripts.iucr.org

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